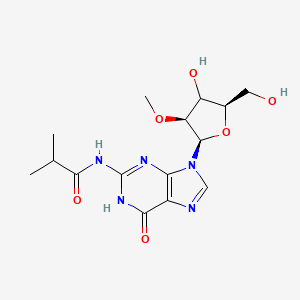

N2-Isobutyryl-2'-O-methylguanosine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C15H21N5O6 |

|---|---|

分子量 |

367.36 g/mol |

IUPAC 名称 |

N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-10(25-3)9(22)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24)/t7-,9?,10+,14-/m1/s1 |

InChI 键 |

RPULCYXEYODQOG-DHRRVFGLSA-N |

手性 SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)OC |

规范 SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N2-Isobutyryl-2'-O-methylguanosine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2-Isobutyryl-2'-O-methylguanosine is a modified nucleoside that has become an indispensable tool in the advancement of nucleic acid chemistry and drug development. Its unique structural modifications, featuring an isobutyryl group at the N2 position and a methyl group at the 2'-O position of the ribose sugar, confer enhanced stability, bioavailability, and resistance to enzymatic degradation compared to its unmodified counterpart, guanosine. These favorable characteristics have established it as a critical building block in the synthesis of modified oligonucleotides for a range of therapeutic and diagnostic applications, including RNA-based therapeutics, antiviral drug design, and tools for studying RNA-protein interactions and gene expression. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid.[1][2] Its chemical structure combines the purine (B94841) base guanine (B1146940) with a methylated ribose sugar, further modified with an isobutyryl protecting group. This strategic combination of modifications is key to its utility in oligonucleotide synthesis.

General and Physicochemical Properties

A summary of the key identifying and physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 63264-29-9 | [1][3] |

| Molecular Formula | C₁₅H₂₁N₅O₆ | [1][2] |

| Molecular Weight | 367.36 g/mol | [1][3] |

| Appearance | White to off-white free flowing powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Density (Predicted) | 1.68 ± 0.1 g/cm³ | [2] |

| Refractive Index (Predicted) | 1.719 | [2] |

| Solubility | Soluble in Acetonitrile and DMSO | [4][5] |

| LogP (Predicted) | -0.94730 | [2] |

| SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3--INVALID-LINK--CO)O">C@@HOC | [3] |

| InChI Key | OXTYJSXVUGJSGM-HTVVRFAVSA-N | [4] |

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound at ≤ -20°C for long-term stability, with some suppliers suggesting storage at 2-8°C for shorter periods.[1][3] Under appropriate conditions, it is stable for at least four years.[4] For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[5]

Experimental Protocols

The synthesis of this compound and its subsequent incorporation into oligonucleotides involves a series of chemical reactions requiring careful control of conditions and purification steps. The following sections outline a general methodology based on established protocols.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various routes.[6][7] A common strategy involves the protection of the sugar hydroxyls, followed by acylation of the exocyclic amine, methylation of the 2'-hydroxyl, and subsequent deprotection.

A generalized synthetic workflow is as follows:

-

Transient Protection of Hydroxyl Groups: 2'-O-methylguanosine is co-evaporated with anhydrous pyridine. The residue is then dissolved in anhydrous pyridine, and trimethylsilyl (B98337) chloride (TMS-Cl) is added to protect the hydroxyl groups. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).[8]

-

Acylation: The reaction mixture is cooled, and isobutyric anhydride (B1165640) is added to acylate the N2 position of the guanine base.[8]

-

Deprotection of Silyl (B83357) Groups: The reaction is quenched with water, followed by the addition of an ammonia (B1221849) solution to remove the silyl protecting groups.[8]

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield this compound.[8]

An alternative approach involves the use of diazomethane (B1218177) for the 2'-O-methylation of a suitably protected N2-isobutyrylguanosine derivative.[9]

Incorporation into Oligonucleotides via Phosphoramidite (B1245037) Chemistry

This compound is a precursor for the synthesis of the corresponding phosphoramidite, which is the reactive monomer used in automated solid-phase oligonucleotide synthesis.[8]

-

5'-O-DMT Protection: The purified this compound is dissolved in anhydrous pyridine, and 4,4'-dimethoxytrityl chloride (DMT-Cl) is added to protect the 5'-hydroxyl group.[8]

-

Phosphitylation: The 3'-hydroxyl group of the DMT-protected nucleoside is then reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite building block.[8]

-

Automated Oligonucleotide Synthesis: The resulting phosphoramidite is used in an automated DNA/RNA synthesizer. The synthesis cycle involves detritylation, coupling, capping, and oxidation, with high coupling efficiencies being crucial for the synthesis of long oligonucleotides.[8]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable component in various research and therapeutic applications.

RNA-Based Therapeutics

A primary application of this modified nucleoside is in the synthesis of antisense oligonucleotides and small interfering RNAs (siRNAs).[8] The 2'-O-methyl modification enhances the binding affinity to complementary RNA strands and provides significant resistance to nuclease degradation, thereby increasing the in vivo stability and therapeutic efficacy of these molecules.[1][10]

Antiviral and Anticancer Research

This compound is utilized in the design of antiviral drugs that target RNA viruses.[1][3] As a purine nucleoside analog, it can interfere with viral replication processes.[5] Purine nucleoside analogs, in general, exhibit broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis.[5]

Biochemical and Structural Biology Studies

This modified nucleoside serves as a crucial tool for studying RNA structure, function, and interactions with proteins.[1][2] Its incorporation into RNA probes allows for the investigation of cellular processes such as pre-mRNA splicing.[9] The stability it confers makes it ideal for biophysical studies that require robust RNA molecules.

Visualizing the Role in Therapeutic Development

The following diagram illustrates the central role of this compound in the workflow for developing RNA-based therapeutics.

Caption: Role of this compound in RNA therapeutic development.

Conclusion

This compound is a cornerstone of modern nucleic acid chemistry, enabling the development of robust and effective RNA-based therapeutics and research tools. Its enhanced stability against enzymatic degradation and favorable binding properties have made it an essential building block for scientists working at the forefront of drug discovery and molecular biology. As research into RNA's role in health and disease continues to expand, the importance of modified nucleosides like this compound is set to grow, paving the way for novel therapeutic interventions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 63264-29-9 | NI08522 [biosynth.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. CAS 63264-29-9: N2-Isobutyryl-2'-O-methyl-guanosine [cymitquimica.com]

mechanism of 2'-O-methylation in guanosine nucleosides

An In-depth Technical Guide on the Mechanism of 2'-O-Methylation in Guanosine (B1672433) Nucleosides

Abstract

This technical guide offers a comprehensive examination of the molecular mechanisms underpinning 2'-O-methylation of guanosine nucleosides, a ubiquitous and critical post-transcriptional RNA modification. It details the enzymatic families responsible for this modification, their catalytic strategies, and the profound functional consequences for RNA biology, including impacts on RNA stability, structure, and the innate immune response. This document provides researchers, scientists, and drug development professionals with a detailed overview of experimental methodologies for studying 2'-O-methylation and presents key quantitative data in a structured format.

Introduction to Guanosine 2'-O-Methylation

Methylation of the 2'-hydroxyl group of the ribose sugar (2'-O-methylation) is an abundant post-transcriptional modification found in a wide variety of coding and non-coding RNAs across all domains of life.[1] When this modification occurs on a guanosine residue, it is termed 2'-O-methylguanosine (Gm). This seemingly subtle addition of a methyl group imparts significant chemical and structural properties to the RNA molecule.[2] It is highly prevalent in stable non-coding RNAs like ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA), where it is essential for their biogenesis, metabolism, and function.[1][2] In higher eukaryotes, 2'-O-methylation is also a hallmark of the 5' cap structure of messenger RNA (mRNA), playing a crucial role in mRNA stability, translation efficiency, and distinguishing "self" RNA from foreign RNA to prevent an innate immune response.[3][4]

The Enzymatic Machinery of 2'-O-Methylation

The transfer of a methyl group to the 2'-hydroxyl of a guanosine ribose is catalyzed by a class of enzymes known as RNA 2'-O-methyltransferases (MTases). These enzymes utilize S-adenosyl-L-methionine (SAM or AdoMet) as the universal methyl donor for the reaction.[5][6][7]

Classification of 2'-O-Methyltransferases

Guanosine 2'-O-methylation is performed by two main classes of enzymes:

-

Guide RNA-Dependent MTases: In eukaryotes and archaea, the majority of internal 2'-O-methylations on rRNA and snRNA are installed by a ribonucleoprotein (RNP) complex. This complex consists of a core enzyme, Fibrillarin (FBL) , which is guided to specific nucleotides by a Box C/D small nucleolar RNA (snoRNA) . The snoRNA contains a sequence antisense to the target RNA, forming an RNA duplex that positions the target nucleotide precisely in the Fibrillarin active site for methylation.[8][9][10]

-

Standalone MTases: These enzymes do not require a guide RNA and recognize their RNA substrates directly based on sequence and structural features. Prominent human examples include:

-

CMTR1 (Cap-specific mRNA Methyltransferase 1): Catalyzes the 2'-O-methylation of the first transcribed nucleotide of an mRNA molecule, forming the "cap1" structure.[3][11][12]

-

CMTR2 (Cap-specific mRNA Methyltransferase 2): Responsible for methylating the second transcribed nucleotide, creating the "cap2" structure.[11][12]

-

FTSJ3: A nucleolar protein involved in rRNA processing that has also been implicated in the 2'-O-methylation of viral RNA, such as that of HIV-1, as a mechanism for immune evasion.[3]

-

Key Human 2'-O-Methyltransferases for Guanosine

| Enzyme | Primary Target(s) | Cellular Location | Key Function(s) |

| Fibrillarin (FBL) | rRNA, snRNA | Nucleolus | Ribosome biogenesis, pre-mRNA splicing.[8][10][13] |

| CMTR1 | mRNA 5' cap (first nucleotide) | Nucleus | mRNA stability, translation, innate immune evasion.[3][12][14] |

| CMTR2 | mRNA 5' cap (second nucleotide) | Nucleus | mRNA stability and translation.[12][15] |

| FTSJ3 | rRNA, viral RNA | Nucleolus | Ribosome processing, viral immune evasion.[3] |

The Catalytic Mechanism

The chemical reaction for 2'-O-methylation proceeds via a direct SN2 (bimolecular nucleophilic substitution) mechanism. The 2'-hydroxyl oxygen of the guanosine ribose acts as the nucleophile, attacking the electrophilic methyl group of the SAM cofactor.[16]

The catalytic cycle can be summarized in the following steps:

-

Substrate Binding: The methyltransferase enzyme binds both the target RNA and the SAM cofactor in its active site.

-

Positioning and Catalysis: The enzyme precisely orients the 2'-hydroxyl group of the target guanosine for an in-line attack on the methyl group of SAM. In many MTases, a conserved catalytic triad (B1167595) (often K-D-K) helps to position the substrates and stabilize the transition state.[15] Evidence suggests that rather than deprotonating the hydroxyl group, the enzyme acts by steering the hydroxyl oxygen orbital toward the methyl group, lowering the activation energy of the reaction.[16]

-

Methyl Transfer: The nucleophilic attack occurs, forming a new covalent bond between the methyl group and the 2'-oxygen.

-

Product Release: The enzyme releases the methylated RNA and the byproduct, S-adenosyl-L-homocysteine (SAH).[5]

Caption: The catalytic cycle of guanosine 2'-O-methylation.

Functional Significance of Guanosine 2'-O-Methylation

The addition of a methyl group to the 2'-position of guanosine has several profound biological effects:

-

Enhanced RNA Stability: The 2'-O-methyl group sterically hinders the phosphodiester backbone, protecting the RNA from cleavage by many endo- and exonucleases, thereby increasing the RNA's half-life.[17][18]

-

Structural Stabilization: 2'-O-methylation locks the ribose sugar in a C3'-endo conformation, which is the preferred pucker for A-form RNA helices. This modification stabilizes RNA secondary structures and can influence tertiary folding.[1]

-

Modulation of Innate Immunity: This is a critical function, particularly for mRNA and viral RNA. The innate immune system employs pattern recognition receptors, such as RIG-I and MDA5, to detect foreign RNA. These sensors can recognize RNA lacking 2'-O-methylation at the 5' cap as "non-self," triggering an antiviral interferon response.[3][19] By methylating their mRNA caps, host cells and many viruses effectively mask their RNA from this surveillance system.[18][19]

-

Control of Molecular Interactions: In specific contexts, such as tRNA, the 2'-O-methylation status of a single guanosine (Gm18) can act as a molecular switch, converting the tRNA from a Toll-like receptor 7 (TLR7) agonist to an antagonist, thereby controlling immune activation.[20][21]

Caption: Major functional consequences of guanosine 2'-O-methylation.

Experimental Protocols

In Vitro Methyltransferase Activity Assay

This assay quantifies the catalytic activity of a purified 2'-O-MTase.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the purified MTase enzyme, a defined RNA substrate (e.g., a synthetic oligonucleotide containing a target guanosine), and the methyl donor S-adenosyl-L-methionine, radiolabeled on the methyl group ([³H]-SAM). The reaction is performed in an optimized buffer.

-

Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) for a specific time course.

-

Reaction Quenching: Stop the reaction, typically by adding EDTA or by heat inactivation.

-

Separation: Separate the [³H]-methylated RNA product from the unreacted [³H]-SAM. A common method is to spot the reaction onto DEAE-cellulose filter paper, which binds the negatively charged RNA, and wash away the unbound SAM.

-

Quantification: Measure the radioactivity incorporated into the RNA using a scintillation counter. This allows for the calculation of reaction velocity and kinetic parameters like Km and kcat.[22]

References

- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Advances in the structure and function of the nucleolar protein fibrillarin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of a fibrillarin homologue from Methanococcus jannaschii, a hyperthermophile, at 1.6 Å resolution | The EMBO Journal [link.springer.com]

- 10. Fibrillarin - Wikipedia [en.wikipedia.org]

- 11. Regulation and function of CMTR1‐dependent mRNA cap methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 13. Nucleolar Methyltransferase Fibrillarin: Evolution of Structure and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural analysis of human 2′-O-ribose methyltransferases involved in mRNA cap structure formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 19. Ribose 2′-O-methylation provides a molecular signature for the distinction of self and non-self mRNA dependent on the RNA sensor Mda5 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rupress.org [rupress.org]

- 21. researchgate.net [researchgate.net]

- 22. Single-Turnover Kinetics of Methyl Transfer to tRNA by Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

N2-Isobutyryl-2'-O-methylguanosine: A Technical Guide for Researchers and Drug Developers

An In-depth Examination of a Key Purine (B94841) Nucleoside Analog in Therapeutic Research

N2-Isobutyryl-2'-O-methylguanosine is a modified purine nucleoside analog that has garnered significant interest within the scientific community, particularly in the fields of drug development and molecular biology. Its unique chemical structure, featuring an isobutyryl group at the N2 position of guanine (B1146940) and a methyl group at the 2'-O position of the ribose sugar, confers advantageous properties for its use as a building block in the synthesis of therapeutic oligonucleotides and as a potential standalone therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications, and the experimental protocols relevant to its study.

Core Chemical and Physical Properties

This compound is a white to off-white powder with the molecular formula C15H21N5O6 and a molecular weight of 367.36 g/mol . The structural modifications, namely the N2-isobutyryl and 2'-O-methyl groups, enhance its stability and bioavailability compared to unmodified guanosine (B1672433).[1] The 2'-O-methyl modification, in particular, provides resistance against enzymatic degradation by nucleases, a crucial feature for in vivo applications of nucleic acid-based therapeutics.[2]

| Property | Value |

| CAS Number | 63264-29-9 |

| Molecular Formula | C15H21N5O6 |

| Molecular Weight | 367.36 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥98% (HPLC) |

| Storage Conditions | ≤ -20°C |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that involves the protection of the hydroxyl groups on the ribose sugar, followed by the isobutyrylation of the guanine base and methylation of the 2'-hydroxyl group. While several synthetic routes have been developed, a common approach involves the use of protecting groups to ensure regioselectivity during the modification steps.

A key intermediate in the synthesis of modified oligonucleotides is the phosphoramidite (B1245037) derivative of this compound, specifically 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-(N,N-diisopropyl)phosphoramidite. This allows for the efficient incorporation of the modified guanosine unit into a growing oligonucleotide chain during solid-phase synthesis.

Applications in Research and Drug Development

The primary application of this compound lies in its role as a monomer for the synthesis of modified oligonucleotides, such as antisense oligonucleotides and small interfering RNAs (siRNAs).[1] The incorporation of this modified nucleoside enhances the therapeutic potential of these molecules by:

-

Increasing Nuclease Resistance: The 2'-O-methyl group protects the phosphodiester backbone from cleavage by cellular nucleases, thereby prolonging the half-life of the oligonucleotide in the body.[2]

-

Enhancing Binding Affinity: The modification can increase the binding affinity of the oligonucleotide to its target RNA sequence.

-

Reducing Immunogenicity: Modifications to the ribose sugar can help to reduce the innate immune response that can be triggered by unmodified RNA molecules.

Beyond its use in oligonucleotide synthesis, this compound is also investigated for its own potential therapeutic properties. As a purine nucleoside analog, it is suggested to possess antiviral and anticancer activities.[3] The proposed mechanisms for its anticancer effects are typical of this class of compounds, including the inhibition of DNA synthesis and the induction of apoptosis.[1][4] However, specific quantitative data on the cytotoxic and antiviral efficacy of this compound are not extensively reported in publicly available literature.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation and application of this compound. Below are outlines for key experimental procedures.

Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-phosphoramidite

This protocol outlines the key steps in the synthesis of the phosphoramidite derivative required for oligonucleotide synthesis.

Workflow for Phosphoramidite Synthesis

Caption: A simplified workflow for the synthesis of the phosphoramidite of this compound.

Materials:

-

This compound

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous Pyridine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

5'-O-DMT Protection:

-

Dissolve this compound in anhydrous pyridine.

-

Add DMT-Cl in portions and stir the reaction at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol (B129727) and concentrate the mixture.

-

Purify the product by silica (B1680970) gel chromatography to obtain 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine.

-

-

3'-O-Phosphitylation:

-

Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM.

-

Add DIPEA to the solution.

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction and purify the crude product by flash chromatography to yield the final phosphoramidite.[1][2]

-

Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.

MTT Assay Workflow

Caption: A standard workflow for determining cell viability using the MTT assay.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5][6][7][8]

Signaling Pathways

As a purine nucleoside analog, this compound is anticipated to exert its biological effects by interfering with nucleic acid metabolism. The general proposed mechanism for anticancer activity involves the inhibition of DNA synthesis and the induction of apoptosis.[1][4]

Proposed Anticancer Mechanism

Caption: A logical diagram illustrating the proposed anticancer mechanism of action for this compound.

The incorporation of the analog into growing DNA chains can lead to chain termination or the creation of unstable DNA, ultimately triggering cell cycle arrest and apoptosis. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of caspases and subsequent cell death. While this is the generally accepted paradigm for purine analogs, the specific signaling pathways directly modulated by this compound require further elucidation through dedicated research.

Conclusion

This compound is a valuable molecule for the development of nucleic acid-based therapeutics due to the enhanced stability and favorable biological properties it imparts to oligonucleotides. Furthermore, its potential as a standalone anticancer and antiviral agent warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising purine nucleoside analog. Future studies should focus on obtaining specific quantitative data on its biological activities and delineating its precise mechanisms of action to accelerate its translation into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bds.berkeley.edu [bds.berkeley.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. broadpharm.com [broadpharm.com]

- 8. merckmillipore.com [merckmillipore.com]

The Discovery and Development of Modified Guanosine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles underlying the discovery and development of modified guanosine (B1672433) analogs, a cornerstone of antiviral therapy. We will delve into the seminal discoveries, key chemical modifications, mechanisms of action, and the experimental protocols used to characterize these potent therapeutic agents.

Introduction: The Dawn of Antiviral Chemotherapy

The journey of modified guanosine analogs began with the groundbreaking discovery of Acyclovir (B1169) in the 1970s by Gertrude B. Elion and her team. This marked a paradigm shift in antiviral drug development, moving from broad-spectrum, often toxic compounds to highly selective agents that target viral-specific enzymes. The core concept revolves around creating molecules that mimic the natural nucleoside guanosine, the building block of DNA and RNA. These "analogs," once incorporated into the viral replication machinery, act as chain terminators, effectively halting the proliferation of the virus.

Key milestones in the development of these antivirals include the elucidation of their mechanism of action, which relies on selective phosphorylation by viral kinases, and the subsequent development of prodrugs to enhance oral bioavailability. These advancements have led to a portfolio of highly successful drugs for treating infections caused by herpesviruses, hepatitis B virus, and RNA viruses like SARS-CoV-2.

Key Modified Guanosine Analogs: A Comparative Overview

Several modified guanosine analogs have been successfully developed and are in widespread clinical use. The following sections provide a detailed overview of some of the most significant examples.

Acyclovir

Acyclovir is a synthetic acyclic purine (B94841) nucleoside analog that is a cornerstone in the management of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1] Its discovery was a landmark in medicinal chemistry, demonstrating the potential for highly selective antiviral therapy.[1]

Mechanism of Action: Acyclovir's selectivity stems from its initial phosphorylation by viral thymidine (B127349) kinase (TK), an enzyme not significantly active in uninfected host cells.[1][2] Once converted to acyclovir monophosphate, cellular kinases catalyze its conversion to the active acyclovir triphosphate.[2] This triphosphate form competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.[1] Upon incorporation, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for further DNA elongation.[1]

Ganciclovir (B1264) and Valganciclovir

Ganciclovir is another acyclic guanosine analog with potent activity against cytomegalovirus (CMV), a member of the herpesvirus family.[3] Valganciclovir is the L-valyl ester prodrug of ganciclovir, designed to improve its oral bioavailability.[4]

Mechanism of Action: Ganciclovir's activation in CMV-infected cells is initiated by the viral phosphotransferase UL97.[5] Similar to acyclovir, host cell kinases then convert ganciclovir monophosphate to the active triphosphate form.[5] Ganciclovir triphosphate is a competitive inhibitor of viral DNA polymerase and, when incorporated into the viral DNA, leads to the cessation of DNA chain elongation.[6]

Entecavir

Entecavir is a carbocyclic guanosine nucleoside analog with potent and selective activity against the hepatitis B virus (HBV).[7][8] It is a first-line treatment for chronic HBV infection.

Mechanism of Action: Entecavir is intracellularly phosphorylated to its active triphosphate form.[7] Entecavir triphosphate then competes with the natural substrate, deoxyguanosine triphosphate, for incorporation into the viral DNA by the HBV reverse transcriptase/DNA polymerase.[7][9] Its incorporation into the nascent DNA strand inhibits all three functions of the viral polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[9]

Remdesivir (B604916)

Remdesivir is a nucleotide prodrug, specifically an adenosine (B11128) analog, that has demonstrated broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2, the causative agent of COVID-19.[10] While technically an adenosine analog, its development and mechanism share many principles with guanosine analogs.

Mechanism of Action: As a prodrug, remdesivir is metabolized within the host cell to its active triphosphate form, remdesivir triphosphate (RDV-TP).[10] RDV-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), competing with adenosine triphosphate (ATP).[11] Upon incorporation into the nascent viral RNA chain, it leads to delayed chain termination, thereby inhibiting viral replication.[10][12]

Quantitative Data Presentation

The following tables summarize key quantitative data for the discussed modified guanosine analogs, allowing for a direct comparison of their antiviral activity, cytotoxicity, and pharmacokinetic properties.

Table 1: In Vitro Antiviral Activity (IC50) and Cytotoxicity (CC50)

| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Acyclovir | HSV-1 | Vero | 0.85 | >600 | >705 |

| Acyclovir | HSV-2 | Vero | 0.86 | >600 | >697 |

| Ganciclovir | HSV-1 | Vero | 0.40 - 1.59 | 92.91 | 58 - 232 |

| Ganciclovir | CMV (AD169) | HFF | ~2.5 | >200 | >80 |

| Entecavir | HBV | HepG2 | 0.0053 | >100 | >18,867 |

| Remdesivir | SARS-CoV-2 | Vero E6 | 0.22 - 0.77 | >10 | >13 - 45 |

Note: IC50 and CC50 values can vary depending on the viral strain, cell line, and experimental conditions.

Table 2: Comparative Pharmacokinetic Parameters

| Drug | Prodrug Of | Oral Bioavailability (%) | Cmax (ng/mL) | AUC (ng·h/mL) | Elimination Half-life (t½) (h) |

| Acyclovir | - | 15 - 30 | 400 - 700 | 1100 - 2000 | 2.5 - 3.5 |

| Ganciclovir | - | <10 | 1110 (IV) | 22100 (IV) | 3.0 - 7.3 |

| Valganciclovir | Ganciclovir | ~60 | 5600 (as GCV) | 25200 (as GCV) | ~4 (as GCV) |

| Entecavir | - | ~100 | 4.2 | 14.7 | ~128 - 149 |

| Remdesivir | - | N/A (IV only) | 2230 | 1440 | ~1 |

Note: Pharmacokinetic parameters can vary based on dosage, patient population, and formulation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the discovery and development of modified guanosine analogs.

Plaque Reduction Assay (PRA) for Antiviral Activity

This assay is the gold standard for determining the in vitro susceptibility of cytopathic viruses to antiviral agents.

Materials:

-

Susceptible host cell line (e.g., Vero cells for HSV)

-

Virus stock of known titer

-

Test compound (modified guanosine analog)

-

Cell culture medium (e.g., DMEM) with supplements

-

Overlay medium (e.g., medium with 1% methylcellulose)

-

Fixative (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet)

-

Multi-well cell culture plates (e.g., 24-well)

Procedure:

-

Cell Seeding: Seed the host cells into multi-well plates to form a confluent monolayer.

-

Virus Inoculation: Infect the cell monolayer with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Drug Treatment: After a viral adsorption period (e.g., 1 hour), remove the virus inoculum and add the overlay medium containing serial dilutions of the test compound. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for HSV).

-

Fixation and Staining: Fix the cells with formalin and then stain with crystal violet. The stain will color the living cells, leaving the viral plaques as clear zones.

-

Plaque Counting: Count the number of plaques in each well.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. This is typically calculated using dose-response curve analysis.[13]

Viral DNA/RNA Polymerase Inhibition Assay

This assay directly measures the ability of the activated form of the guanosine analog to inhibit the viral polymerase.

Materials:

-

Purified recombinant viral DNA or RNA polymerase

-

Template-primer DNA or RNA substrate

-

Radiolabeled deoxynucleoside triphosphate (dNTP) or nucleoside triphosphate (NTP) (e.g., [α-³²P]dGTP or [α-³²P]GTP)

-

Unlabeled dNTPs or NTPs

-

Active triphosphate form of the test compound

-

Reaction buffer

-

TCA (trichloroacetic acid) solution

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, viral polymerase, template-primer, and a mix of dNTPs/NTPs including the radiolabeled one.

-

Inhibitor Addition: Add serial dilutions of the active triphosphate form of the test compound to the reaction mixtures.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate and incubate at the optimal temperature for the polymerase (e.g., 37°C).

-

Reaction Termination: Stop the reaction by adding cold TCA solution. This will precipitate the newly synthesized, radiolabeled DNA/RNA.

-

Filtration and Washing: Collect the precipitated DNA/RNA on glass fiber filters and wash extensively to remove unincorporated radiolabeled nucleotides.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

IC50 Calculation: The IC50 is the concentration of the inhibitor that reduces the polymerase activity by 50% compared to the control without the inhibitor.

Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the concentration of the test compound that is toxic to the host cells.

Materials:

-

Host cell line used for antiviral assays

-

Test compound

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the host cells into a 96-well plate.

-

Compound Treatment: After the cells have attached, add serial dilutions of the test compound to the wells. Include a cell control (no compound).

-

Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 2-3 days).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.[14]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a generalized experimental workflow for the discovery and development of modified guanosine analogs.

Caption: Generalized workflow for antiviral drug discovery and development.

Caption: Activation pathway of Acyclovir.

Caption: Activation pathway of Ganciclovir.

Caption: Activation pathway of Entecavir.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of Acyclovir after Intravenous Infusion of Acyclovir and after Oral Administration of Acyclovir and Its Prodrug Valacyclovir in Healthy Adult Horses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: Acyclovir/Ganciclovir Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nucleoside/Nucleotide Analogs Tenofovir and Emtricitabine Are Inactive against SARS-CoV-2 [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. fiveable.me [fiveable.me]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Approaches to antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced cytotoxicity of antiviral drugs mediated by adenovirus directed transfer of the herpes simplex virus thymidine kinase gene in rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. How can we improve our antiviral drug development pipeline? [synapse.patsnap.com]

- 14. Pharmacokinetics of new antiherpetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Properties of N2-Isobutyryl-2'-O-methylguanosine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

N2-Isobutyryl-2'-O-methylguanosine, a modified purine (B94841) nucleoside analog, is a critical component in the synthesis of therapeutic oligonucleotides and mRNA-based therapeutics. Its structural modifications—the N2-isobutyryl group protecting the exocyclic amine of guanine (B1146940) and the 2'-O-methyl group on the ribose sugar—are introduced to enhance specific properties of the resulting RNA molecules. This technical guide provides an in-depth analysis of the solubility and stability of this key building block, presenting available quantitative data, detailed experimental protocols, and logical workflows to aid in its effective handling and application in research and development.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C15H21N5O6 | [1][2] |

| Molecular Weight | 367.36 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder | [2][3] |

| CAS Number | 63264-29-9 | [1][2][3] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in enzymatic reactions and as a therapeutic agent. The isobutyryl and methyl groups increase its hydrophobicity compared to unmodified guanosine.

Quantitative Solubility Data

Quantitative solubility data for this compound is available in dimethyl sulfoxide (B87167) (DMSO) and various formulation mixtures. For comparison, data for the related, more hydrophilic compound 2'-O-Methylguanosine is also provided.

Table 1: Quantitative Solubility of this compound

| Solvent/Vehicle | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (272.21 mM) | Ultrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is recommended.[3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.81 mM) | Clear solution.[3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.81 mM) | Clear solution.[3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.81 mM) | Clear solution.[3] |

Table 2: Quantitative Solubility of 2'-O-Methylguanosine (for comparison)

| Solvent/Vehicle | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (336.39 mM) | Ultrasonic assistance may be needed.[4] |

| Water (H2O) | 2 mg/mL (6.73 mM) | Ultrasonic assistance, warming, and heating to 60°C may be required.[4] |

Experimental Protocol: Determining Aqueous Solubility of Modified Nucleosides

This protocol outlines a general method for determining the kinetic aqueous solubility of modified nucleosides like this compound, adapted from standard laboratory procedures.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Thermomixer or equivalent

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (B52724), HPLC grade

-

Water, HPLC grade

-

Formic acid (or other appropriate mobile phase modifier)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).

-

Serial Dilution: Serially dilute the stock solution with DMSO to create a range of concentrations for a standard curve.

-

Solubility Assay: a. Add a small, precise volume of the DMSO stock solution to a pre-determined volume of PBS in a microcentrifuge tube (e.g., 5 µL of stock into 495 µL of PBS to achieve a 1% DMSO concentration). b. Repeat for a range of final concentrations. c. Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) with agitation for a set period (e.g., 2 hours) to allow for equilibration.

-

Sample Preparation for HPLC: a. Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes to pellet any undissolved compound. b. Carefully collect the supernatant without disturbing the pellet. c. Dilute the supernatant with mobile phase to a concentration within the linear range of the HPLC standard curve.

-

HPLC Analysis: a. Inject the prepared samples and the standard curve dilutions onto the HPLC system. b. Use a suitable gradient of acetonitrile in water (with formic acid, e.g., 0.1%) to elute the compound. c. Monitor the absorbance at a wavelength appropriate for the compound (e.g., ~260 nm).

-

Data Analysis: a. Generate a standard curve by plotting the peak area against the concentration of the standards. b. Use the standard curve to determine the concentration of this compound in the supernatant of the test samples. c. The highest concentration at which the compound remains in solution is determined to be its kinetic solubility under the tested conditions.

Stability Profile

The stability of this compound is a key factor in its storage, handling, and in vivo performance. The 2'-O-methyl group, in particular, confers significant resistance to enzymatic degradation by nucleases, a desirable trait for therapeutic oligonucleotides.[2]

Storage and Long-Term Stability

Proper storage is crucial to maintain the integrity of this compound.

Table 3: Recommended Storage Conditions and Stability

| Form | Storage Temperature | Duration |

| Solid Powder | -20°C | 3 years[3] |

| Solid Powder | 4°C | 2 years[3] |

| In Solvent (e.g., DMSO) | -80°C | 6 months[3] |

| In Solvent (e.g., DMSO) | -20°C | 1 month[3] |

Repeated freeze-thaw cycles of solutions should be avoided by storing them in aliquots.[3]

Factors Influencing Stability

While specific degradation pathways for this compound are not extensively documented in publicly available literature, the stability of modified nucleosides is generally influenced by:

-

pH: Both acidic and alkaline conditions can lead to the hydrolysis of the glycosidic bond (depurination) or the isobutyryl protecting group. While the 2'-O-methyl group provides some protection against base-catalyzed hydrolysis of the RNA backbone, extreme pH values should be avoided.

-

Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.[5][6] Thermal degradation studies on related compounds show that decomposition is significantly faster in aqueous solutions than in the solid state.[7]

-

Enzymatic Degradation: The 2'-O-methyl modification provides substantial resistance to degradation by many endo- and exonucleases.[2] However, complete resistance to all nucleases is not guaranteed.

-

Oxidation: Exposure to oxidizing agents can lead to modification of the guanine base.

-

Light: Photodegradation can occur upon exposure to UV light, and it is advisable to store the compound and its solutions protected from light.

Experimental Protocol: Assessing Stability by HPLC

This protocol provides a framework for evaluating the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Appropriate buffers for pH stability testing (e.g., pH 4, 7, 9)

-

Hydrogen peroxide for oxidative stress testing

-

HPLC system as described in the solubility protocol

-

Temperature-controlled incubators

-

Photostability chamber (optional)

Procedure:

-

Solution Preparation: Prepare a solution of this compound in a suitable solvent system (e.g., PBS with a small percentage of co-solvent if necessary for solubility) at a known concentration.

-

Stress Conditions: Aliquot the solution into separate containers for each stress condition:

-

pH Stability: Adjust the pH of the solution to acidic, neutral, and basic levels using appropriate buffers.

-

Thermal Stability: Incubate solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Oxidative Stability: Add a controlled amount of an oxidizing agent (e.g., 3% H2O2).

-

Photostability: Expose the solution to a controlled light source.

-

Include a control sample stored at optimal conditions (e.g., -20°C in the dark).

-

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

-

Sample Quenching and Preparation: Immediately quench any ongoing reaction (e.g., by neutralizing pH or diluting) and prepare the sample for HPLC analysis as described in the solubility protocol.

-

HPLC Analysis: a. Analyze each sample by HPLC, monitoring for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound. b. The use of a mass spectrometer in conjunction with HPLC (LC-MS) is highly recommended for the identification of degradation products.

-

Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0). b. Plot the percentage remaining against time for each condition to determine the degradation kinetics.

Conclusion

This compound exhibits favorable solubility in organic solvents such as DMSO and can be formulated in aqueous solutions with the use of co-solvents and excipients. Its key feature is enhanced stability, particularly against enzymatic degradation, conferred by the 2'-O-methyl group. Understanding the quantitative solubility and stability limits of this modified nucleoside is paramount for its successful application in the synthesis of robust oligonucleotide-based therapeutics and for ensuring the quality and efficacy of the final drug product. The protocols and data presented in this guide provide a framework for researchers to handle, formulate, and analyze this compound with confidence. Further studies to delineate specific degradation pathways under various stress conditions would be beneficial for comprehensive formulation development and regulatory submissions.

References

- 1. akonscientific.com [akonscientific.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Melt crystallization and thermal degradation profile of the antichagasic drug nifurtimox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure elucidation of the thermal degradation products of the nucleotide cofactors NADH and NADPH by nano-ESI-FTICR-MS and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N2-Isobutyryl-2'-O-methylguanosine in RNA: A Technical Guide for Synthetic Oligonucleotide Design

Executive Summary: N2-Isobutyryl-2'-O-methylguanosine is a chemically modified nucleoside analog crucial for the synthesis of custom RNA molecules, particularly for therapeutic applications like antisense oligonucleotides and siRNAs. It is not a naturally occurring modification found in biological RNA. Its primary function is as a synthetic building block, where the two key modifications—the N2-isobutyryl group and the 2'-O-methyl group—impart distinct and critical properties during and after synthesis. The 2'-O-methyl group is a functional modification that enhances the stability and binding affinity of the final RNA product. In contrast, the N2-isobutyryl group serves as a transient protecting group for the guanine (B1146940) base during the automated chemical synthesis process and is removed to yield the native guanine structure in the final oligonucleotide. This guide provides an in-depth analysis of these components, their impact on RNA structure, and the experimental protocols relevant to their use.

Deconstructing the Synthetic Building Block

The utility of this compound in RNA engineering stems from the specific roles of its constituent modifications.

The 2'-O-methyl (2'-OMe) Modification: A Stability Enhancer

The 2'-O-methylation is a common and well-characterized modification introduced into synthetic oligonucleotides to improve their drug-like properties.[] It involves the addition of a methyl group to the 2' hydroxyl of the ribose sugar.[2]

Structural Impact:

-

Conformational Rigidity: The 2'-O-methyl group locks the ribose sugar into a C3'-endo conformation, which is characteristic of A-form RNA helices. This pre-organization reduces the entropic penalty of binding to a target RNA strand.[2]

-

Nuclease Resistance: The absence of the 2' hydroxyl group, a key recognition element for many ribonucleases, confers significant resistance to enzymatic degradation, thereby increasing the in vivo half-life of the RNA therapeutic.[]

-

Enhanced Binding Affinity: By promoting an A-form helix, 2'-O-methylation increases the thermal stability of RNA duplexes.[2]

The N2-Isobutyryl (iBu) Group: A Necessary Transient Protector

The exocyclic amine at the N2 position of guanine is reactive and must be protected during the phosphoramidite (B1245037) chemistry of oligonucleotide synthesis. The isobutyryl group is a common choice for this purpose.[3][4]

Role in Synthesis:

-

Prevention of Side Reactions: It prevents the N2-amine from participating in unwanted side reactions during the phosphoramidite coupling steps.[5]

-

Ensuring Synthesis Fidelity: By blocking a reactive site, it ensures that the phosphoramidite chemistry proceeds correctly at the intended 3' and 5' hydroxyl groups.

-

Deprotection: The isobutyryl group is labile and designed to be efficiently removed during the final deprotection step (typically using ammonia (B1221849) or methylamine), restoring the natural guanine base in the final product.[4] If it were to remain, it would fundamentally alter the base-pairing properties by blocking a key hydrogen bond donor site, similar to the natural N2,N2-dimethylguanosine modification which hinders canonical G-C pairing.[6][7]

Quantitative Analysis of Stability Effects

While specific quantitative data for this compound is not applicable as the isobutyryl group is removed, extensive data exists for the stabilizing effect of the 2'-O-methyl modification. The impact is typically measured by the change in melting temperature (Tm) of a duplex.

| Modification | Effect on Duplex Melting Temperature (Tm) | Reference Context |

| 2'-O-methyl (2'-OMe) | Increases Tm by ~0.2 kcal/mol per modification, which translates to a significant rise in duplex stability. | The stabilization is attributed to the C3'-endo ribose conformation which favors the A-form helix typical of RNA duplexes.[2] |

| N2-methylguanosine (m2G) | Found to be isoenergetic with guanosine (B1672433), having no significant effect on the stability of standard duplexes or GNRA tetraloops. | This suggests that methylation at the N2 position does not inherently stabilize or destabilize common secondary structures, but rather alters pairing potential.[8] |

Experimental Protocols

The use of this compound is integral to the synthesis and analysis of modified oligonucleotides.

Protocol for Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard automated phosphoramidite cycle for incorporating a modified nucleoside.

Workflow:

-

Starting Material: A solid support (e.g., controlled pore glass) with the first nucleoside pre-attached.

-

Step 1: Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).

-

Step 2: Coupling: Activation of the this compound phosphoramidite building block with an activator (e.g., tetrazole) and its subsequent coupling to the free 5'-hydroxyl of the growing chain.

-

Step 3: Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.

-

Step 4: Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).

-

Iteration: The cycle is repeated until the desired sequence is synthesized.

Protocol for Deprotection and Purification

Methodology:

-

Cleavage and Base Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases (including the N2-isobutyryl on guanine) and phosphates are removed by incubation in a concentrated solution of aqueous ammonia or a mixture of ammonia/methylamine at elevated temperature.

-

Purification: The full-length product is purified from shorter, failed sequences. High-Performance Liquid Chromatography (HPLC) is the standard method.

-

Mobile Phase A: Aqueous buffer (e.g., 100 mM Triethylammonium acetate).

-

Mobile Phase B: Acetonitrile (B52724).

-

Gradient: A linear gradient from low to high acetonitrile concentration is used to elute the oligonucleotide from a reverse-phase column.

-

Detection: UV absorbance at 260 nm.

-

Protocol for Quality Control by Mass Spectrometry

Methodology:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the final purified oligonucleotide.

-

Sample Preparation: The purified oligonucleotide is desalted and dissolved in a suitable solvent for infusion into the mass spectrometer.

-

Analysis: The instrument detects the mass-to-charge ratio (m/z) of the molecule. The resulting spectrum shows a series of peaks corresponding to the molecule with different charge states. Deconvolution of this spectrum yields the precise molecular mass of the oligonucleotide.

-

Verification: The observed mass is compared to the calculated theoretical mass to confirm the correct synthesis and incorporation of all modifications (like the 2'-O-methyl groups).

Visualizations and Workflows

Logical Relationship in Base Pairing

The N2 position of guanine is critical for its standard interaction with cytosine. Modification at this site disrupts this canonical pairing.

Caption: Impact of N2-isobutyryl modification on Guanine-Cytosine pairing potential.

Experimental Workflow for Oligonucleotide Synthesis and QC

This diagram illustrates the end-to-end process from chemical synthesis to the final, verified product.

Caption: Workflow for modified RNA synthesis, purification, and quality control.

References

- 2. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Modomics - A Database of RNA Modifications [genesilico.pl]

- 5. researchgate.net [researchgate.net]

- 6. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 8. N 2-methylguanosine is iso-energetic with guanosine in RNA duplexes and GNRA tetraloops - PubMed [pubmed.ncbi.nlm.nih.gov]

N2-Isobutyryl-2'-O-methylguanosine: A Technical Guide for mRNA Vaccine Development

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA vaccines has revolutionized the landscape of modern medicine, offering a potent and rapidly adaptable platform for combating infectious diseases and developing novel therapeutics. The efficacy of these vaccines is critically dependent on the molecular design of the mRNA, particularly the 5' cap structure, which governs its stability, translational efficiency, and interaction with the host immune system. This technical guide provides an in-depth exploration of N2-Isobutyryl-2'-O-methylguanosine, a key modified nucleoside that enhances the performance of mRNA vaccines.

The Critical Role of the 5' Cap in mRNA Function

The 5' cap is a defining feature of eukaryotic mRNA, consisting of a 7-methylguanosine (B147621) (m7G) nucleotide linked to the first transcribed nucleotide via a 5'-5' triphosphate bridge. This structure is essential for:

-

Initiation of Translation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a crucial step in recruiting the ribosomal machinery to the mRNA for protein synthesis.

-

mRNA Stability: The cap protects the mRNA from degradation by 5' exonucleases, thereby increasing its half-life within the cell.

-

Immune Evasion: The host innate immune system has evolved to recognize foreign RNA. Modifications to the cap structure, such as 2'-O-methylation, help the mRNA mimic host RNA and evade detection by pattern recognition receptors (PRRs) like RIG-I and MDA5, thus reducing unwanted immunogenicity.

This compound is a synthetically modified guanosine (B1672433) analog designed to be incorporated into the 5' cap structure of in vitro transcribed (IVT) mRNA. The N2-isobutyryl group and the 2'-O-methyl modification work in concert to enhance the desirable properties of the mRNA molecule.

Quantitative Impact of Modified Nucleosides on mRNA Performance

The choice of cap analog and the presence of modified nucleosides significantly impact the key attributes of an mRNA vaccine. The following tables summarize quantitative data from various studies, comparing different capping strategies and the effects of modifications on capping efficiency and translation.

Table 1: Comparison of Capping Efficiency for Different Methods

| Capping Method | Cap Analog/Enzyme | Reported Capping Efficiency (%) | Reference |

| Co-transcriptional | m7GpppG | ~70% | [1] |

| Co-transcriptional | Anti-Reverse Cap Analog (ARCA) | 70-80% | [2] |

| Co-transcriptional | CleanCap® Reagent AG (a Cap-1 analog) | >95% | [1] |

| Post-transcriptional | Vaccinia Capping Enzyme | 88-98% | [3] |

| Post-transcriptional | Bluetongue Virus Capping Enzyme | Up to 38% higher than Vaccinia Capping Enzyme | [4] |

Table 2: Impact of Cap Analogs on Translation Efficiency

| Cap Analog | Fold Increase in Translation Efficiency (vs. m7GpppG) | Cell System | Reference |

| m7,3'-O2GpppG (ARCA) | 1.47 | Rabbit Reticulocyte Lysate | [5] |

| N2-benzyl-m7GpppG | 1.9 - 3.4 | Rabbit Reticulocyte Lysate | [5] |

| N2-modified dinucleotide analogs | 1.4 - 2.3 | HEK293 cells | [5] |

| Cap-2 structure | 3 - 4 | Cultured cells and animals | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of mRNA containing this compound.

Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-phosphoramidite

This phosphoramidite (B1245037) is a key building block for incorporating the modified nucleoside into synthetic RNA.

Materials:

-

2'-O-methylguanosine

-

Anhydrous Pyridine (B92270)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Trimethylsilyl chloride (TMS-Cl)

-

Isobutyric anhydride

-

Ammonia (B1221849) solution

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica (B1680970) gel for column chromatography

-

2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Transient Protection: Co-evaporate 2'-O-methylguanosine with anhydrous pyridine. Dissolve the residue in anhydrous pyridine and add TMS-Cl. Stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7]

-

Acylation: Cool the reaction mixture in an ice bath and add isobutyric anhydride. Stir until the acylation of the N2 position is complete.[7]

-

Deprotection of Silyl (B83357) Groups: Quench the reaction with water, followed by the addition of ammonia solution. Stir at room temperature to remove the silyl protecting groups.[7]

-

DMT Protection: After workup, dissolve the resulting this compound in anhydrous pyridine and add DMT-Cl. Stir at room temperature until the 5'-hydroxyl group is fully protected.[7]

-

Purification: Quench the reaction with methanol. Evaporate the solvent and purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to yield 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine.[7]

-

Phosphitylation: Dissolve the purified product in anhydrous DCM. Add DIPEA and 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. Stir at room temperature under an inert atmosphere until the reaction is complete.

-

Workup and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by flash column chromatography on silica gel to obtain the final phosphoramidite product.

In Vitro Transcription (IVT) of mRNA

This protocol outlines the synthesis of mRNA using a DNA template.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

-

Cap analog (e.g., this compound containing cap analog)

-

Transcription buffer

-

RNase inhibitor

-

DNase I

Procedure:

-

Assemble the transcription reaction at room temperature by combining the transcription buffer, NTPs, cap analog (at an optimized ratio to GTP), and the linearized DNA template.

-

Add T7 RNA Polymerase and RNase inhibitor to the reaction mixture.

-

Incubate the reaction at 37°C for 2-4 hours.

-

To remove the DNA template, add DNase I and incubate at 37°C for 15-30 minutes.

-

Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or silica-based spin columns.

Analysis of mRNA Capping Efficiency by LC-MS with RNase H Digestion

This method allows for the quantitative determination of the capping efficiency of the synthesized mRNA.[3][8]

Materials:

-

Purified mRNA

-

Biotin-tagged DNA/2'-O-methyl RNA chimeric probe complementary to the 5' end of the mRNA

-

RNase H

-

RNase H reaction buffer

-

Streptavidin-coated magnetic beads

-

LC-MS system

Procedure:

-

Annealing: Anneal the biotin-tagged probe to the mRNA by heating the mixture to 90-95°C for 2 minutes and then allowing it to cool slowly to room temperature.

-

RNase H Cleavage: Add RNase H and its reaction buffer to the annealed mixture. Incubate at 37°C for 1 hour to allow for the specific cleavage of the RNA strand of the DNA-RNA hybrid.[3]

-

Fragment Isolation: Isolate the 5' biotinylated fragment using streptavidin-coated magnetic beads. Wash the beads to remove uncapped fragments and other components.

-

Elution: Elute the captured 5' fragments from the beads.

-

LC-MS Analysis: Analyze the eluted fragments by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the capped and uncapped species based on their unique mass-to-charge ratios. Capping efficiency is calculated as the percentage of the capped species relative to the total (capped + uncapped) species detected.[3]

Signaling Pathways and Immune Evasion

The 2'-O-methylation of the 5' cap is a critical modification for evading the host's innate immune system. Unmodified or improperly capped viral or synthetic RNA can be recognized by intracellular pattern recognition receptors (PRRs) such as RIG-I, MDA5, and Toll-like receptors (TLR7/8), triggering a pro-inflammatory cytokine response that can reduce protein expression and cause adverse effects.

RIG-I and MDA5 Signaling Pathway

RIG-I and MDA5 are cytoplasmic sensors that recognize viral RNA. The 2'-O-methylation on the first nucleotide of the mRNA cap sterically hinders the binding of these sensors, thus preventing the activation of the downstream signaling cascade that leads to the production of type I interferons.

Caption: RIG-I and MDA5 signaling pathway initiated by unmodified RNA and evaded by 2'-O-methylation.

TLR7/8 Signaling Pathway

TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA. Similar to the cytoplasmic sensors, 2'-O-methylation can reduce the recognition of mRNA by these TLRs, thereby dampening the inflammatory response.

Caption: TLR7/8 signaling pathway showing reduced activation by 2'-O-methylated mRNA.

Conclusion

This compound represents a significant advancement in the design of synthetic mRNA for vaccine development. Its incorporation into the 5' cap structure enhances capping efficiency, improves translational output, and critically, aids in the evasion of the innate immune system. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to harness the potential of this modified nucleoside in the creation of safer and more effective mRNA-based therapeutics and vaccines. Further research into the synergistic effects of this and other modifications will continue to refine and optimize this powerful technology.

References

- 1. [PDF] Label-free analysis of mRNA capping efficiency using RNase H probes and LC-MS | Semantic Scholar [semanticscholar.org]

- 2. dot | Graphviz [graphviz.org]

- 3. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparative exploration of mRNA capping enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N2 modified cap analogues as translation inhibitors and substrates for preparation of therapeutic mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing 2'-O-Methylation of mRNA Using Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RNase H-based analysis of synthetic mRNA 5′ cap incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N2-Isobutyryl-2'-O-methylguanosine in Solid-Phase Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and therapeutic development. Modified oligonucleotides, in particular, offer enhanced properties such as increased nuclease resistance, improved binding affinity, and reduced immunogenicity, making them ideal candidates for antisense therapies, siRNAs, and other nucleic acid-based drugs. The 2'-O-methyl (2'-OMe) modification is a widely used modification that imparts significant nuclease resistance and enhances hybridization to target RNA.

This document provides detailed application notes and protocols for the use of N2-Isobutyryl-2'-O-methylguanosine phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis. The isobutyryl (iBu) group serves as a protecting group for the exocyclic amine of guanosine (B1672433), preventing unwanted side reactions during the synthesis process. Understanding the characteristics and proper handling of this building block is crucial for the successful synthesis of high-quality 2'-O-methylated oligonucleotides.

Key Properties and Advantages

Incorporating this compound in oligonucleotide synthesis offers several advantages:

-

Nuclease Resistance: The 2'-O-methyl modification provides steric hindrance that protects the phosphodiester backbone from degradation by endo- and exonucleases, thereby increasing the in vivo half-life of the oligonucleotide.

-

Enhanced Binding Affinity: 2'-O-methyl modified oligonucleotides generally exhibit higher binding affinity to complementary RNA strands compared to their DNA counterparts.

-

Reduced Immunogenicity: The 2'-O-methyl modification can help to reduce the innate immune response that can be triggered by unmodified synthetic oligonucleotides.

-

Compatibility with Standard Protocols: this compound phosphoramidite is compatible with standard phosphoramidite chemistry used in automated solid-phase oligonucleotide synthesizers.

Data Presentation

Table 1: Guanine Protecting Group Deprotection Comparison

| Protecting Group | Deprotection Conditions | Deprotection Time | Notes |

| N2-Isobutyryl (iBu) | Concentrated Ammonium (B1175870) Hydroxide (B78521), 55°C | 6 - 8 hours | Standard deprotection.[1] |

| AMA (Ammonium hydroxide/40% Methylamine (B109427), 1:1 v/v), 65°C | 10 minutes | Rapid deprotection.[2] | |

| AMA (Ammonium hydroxide/40% Methylamine, 1:1 v/v), Room Temp. | ~2 hours | Milder rapid deprotection. | |

| N2-dimethylformamidine (dmf) | Concentrated Ammonium Hydroxide, 55°C | ~2 hours | More labile than isobutyryl.[1] |

| N2-Acetyl (Ac) | Concentrated Ammonium Hydroxide, 55°C | Slower than iBu | Requires longer deprotection times. |

| N2-Phenoxyacetyl (Pac) | Concentrated Ammonium Hydroxide, Room Temp. | < 4 hours | Labile protecting group for mild deprotection.[3] |

Table 2: Typical Solid-Phase Synthesis Cycle Timings

| Step | Reagent/Solvent | Typical Time |

| 1. Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60 - 120 seconds |

| 2. Coupling | Phosphoramidite + Activator (e.g., DCI) in Acetonitrile | 5 - 15 minutes |

| 3. Capping | Capping Reagent A (e.g., Acetic Anhydride/Pyridine/THF) and B (e.g., N-Methylimidazole/THF) | 30 - 60 seconds |

| 4. Oxidation | 0.02 - 0.1 M Iodine in THF/Pyridine/Water | 30 - 60 seconds |

Note: Coupling times for 2'-O-methyl phosphoramidites may be longer than for standard DNA phosphoramidites to ensure high coupling efficiency.[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 2'-O-Methyl RNA Oligonucleotide

This protocol outlines the general steps for the automated solid-phase synthesis of a 2'-O-methyl RNA oligonucleotide using this compound phosphoramidite.

Materials:

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

-

5'-O-DMT-N-isobutyryl-2'-O-methylguanosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite and other required 2'-O-methyl phosphoramidites (0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.25 M Dicyanoimidazole (DCI) in anhydrous acetonitrile).

-

Deblocking solution (3% Trichloroacetic acid in dichloromethane).

-

Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole in THF).

-

Oxidation solution (0.02 M Iodine in THF/Pyridine/Water).

-

Anhydrous acetonitrile.

-

Washing solvent (Acetonitrile).

Procedure (Automated Synthesizer Cycle):

-

Detritylation: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution. The support is then washed with acetonitrile.

-

Coupling: The this compound phosphoramidite is activated by the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in subsequent cycles. The support is then washed with acetonitrile.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidation solution. The support is then washed with acetonitrile.

-

Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of the protecting groups.

Method A: Standard Deprotection (Ammonium Hydroxide)

-

Transfer the CPG support to a screw-cap vial.

-

Add concentrated ammonium hydroxide (e.g., 1-2 mL).

-

Seal the vial tightly and heat at 55°C for 8-12 hours.

-